Cas no 472957-92-9 ((1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid)

(1-Methyl-2,3-dihydro-1H-indol-5-yl)boronic acid is a boronic acid derivative featuring a partially saturated indole scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research. The boronic acid moiety enables efficient Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl structures. Its 1-methyl-2,3-dihydroindole core enhances stability while retaining reactivity, offering advantages in controlled functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents. High purity grades ensure reproducibility in coupling reactions, while its well-defined structure supports precise modifications. Suitable for both academic and industrial applications, it serves as a versatile building block in drug discovery and material science.
(1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid structure
472957-92-9 structure
Product Name:(1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid
CAS No:472957-92-9
MF:C9H12BNO2
MW:177.008082389832
CID:1112748
PubChem ID:57416390
Update Time:2025-10-18

(1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • B-(2,3-dihydro-1-methyl-1H-indol-5-yl)-Boronic acid
    • (1-methyl-2,3-dihydroindol-5-yl)boronic acid
    • (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid
    • 472957-92-9
    • DB-145655
    • EN300-1273815
    • DTXSID50726066
    • (1-methylindolin-5-yl)boronicacid
    • (1-methylindolin-5-yl)boronic acid
    • Inchi: 1S/C9H12BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6,12-13H,4-5H2,1H3
    • InChI Key: OWCPTQCXBHNVRP-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC2=C(C=1)CCN2C)O

Computed Properties

  • Exact Mass: 177.0961088g/mol
  • Monoisotopic Mass: 177.0961088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7Ų

(1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid Pricemore >>

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(1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid Related Literature

Additional information on (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid

Introduction to (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid (CAS No. 472957-92-9)

(1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid (CAS No. 472957-92-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, which include a substituted indole ring and a boronic acid functional group. These characteristics make it an attractive building block for a wide range of chemical reactions and applications.

The indole ring is a fundamental motif in many biologically active molecules, including natural products and pharmaceuticals. The presence of the boronic acid group further enhances the reactivity and utility of this compound, enabling its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The 1-methyl substitution on the indole ring adds an additional layer of complexity and reactivity, making this compound particularly valuable for fine chemical synthesis.

Recent research has highlighted the potential of (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid in various applications. In medicinal chemistry, this compound has been explored as a precursor for the synthesis of novel drug candidates. For instance, studies have shown that derivatives of this boronic acid can exhibit potent biological activities, including anti-inflammatory and anti-cancer properties. The ability to fine-tune the properties of these derivatives through strategic modifications makes them promising candidates for drug development.

In the realm of materials science, (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid has found applications in the synthesis of functional polymers and organic electronics. The boronic acid group can participate in various polymerization reactions, leading to the formation of materials with tailored properties such as conductivity and optical activity. Additionally, the indole ring can contribute to the electronic structure of these materials, enhancing their performance in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The synthetic accessibility of (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid is another factor that contributes to its widespread use. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. For example, a common approach involves the reaction of 1-methylindoline with boronic acid precursors under mild conditions. This synthetic flexibility allows researchers to scale up production and explore a wide range of derivatives with varying functionalities.

From a safety perspective, (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid is generally considered to be stable under standard laboratory conditions. However, it is important to handle this compound with care due to its reactivity with certain chemicals and its potential for forming explosive mixtures with strong oxidizers. Proper storage and handling protocols should be followed to ensure safe usage.

In conclusion, (1-methyl-2,3-dihydro-1H-indol-5-yl)boronic acid (CAS No. 472957-92-9) is a highly valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an essential building block for the development of novel compounds and materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.

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